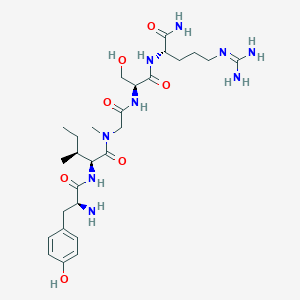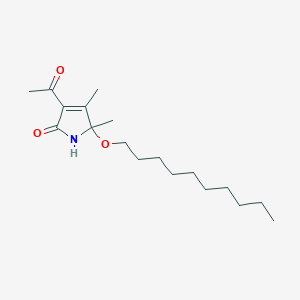
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile is a chlorinated aromatic compound. It is a derivative of chlorothalonil, a widely used fungicide. This compound is known for its significant role in various chemical and biological processes due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile typically involves the chlorination of isophthalonitrile followed by hydrolysis. One common method includes the reaction of 2,4,5,6-tetrachloroisophthalonitrile with a base to introduce the hydroxyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes followed by controlled hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various chlorinated and hydroxylated derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its effects on microbial degradation and its role in environmental bioremediation.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the production of fungicides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of 4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile involves the inhibition of glutathione-related enzymes in target organisms. This inhibition disrupts cellular respiration and leads to the death of the target organism. The compound interacts with specific molecular targets and pathways, making it effective in its applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5,6-Tetrachloroisophthalonitrile: A precursor in the synthesis of 4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile.
2,4,5-Trichloro-6-hydroxybenzene-1,3-dicarbonitrile: A closely related compound with similar properties.
2,4,6-Trichloroisophthalonitrile: Another chlorinated derivative with comparable applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness in different applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
188962-57-4 |
|---|---|
Formule moléculaire |
C8HCl3N2O |
Poids moléculaire |
247.5 g/mol |
Nom IUPAC |
4,5,6-trichloro-2-hydroxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8HCl3N2O/c9-5-3(1-12)8(14)4(2-13)6(10)7(5)11/h14H |
Clé InChI |
LHHIWNWVXIKFRD-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)

![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)

![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)

![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)


![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)


![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)
